Tricresyl phosphate
Description
Properties
IUPAC Name |
tris(4-methylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMZFBHAYFUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O4P | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID5052676 | |
| Record name | Tris(4-methylphenyl) phosphate | |
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Molecular Weight |
368.4 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tri-p-tolyl phosphate is a crystalline solid. (NTP, 1992), Solid; [HSDB] White to light brown powder; [MSDSonline] | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
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| Record name | Tri-p-cresyl phosphate | |
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Boiling Point |
435 °F at 3.5 mmHg (NTP, 1992), BP: 224 °C at 35 mm Hg | |
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| Record name | TRI-P-CRESYL PHOSPHATE | |
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Flash Point |
410 °F (CLOSED CUP) | |
| Record name | TRI-P-CRESYL PHOSPHATE | |
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Solubility |
Insoluble (NTP, 1992), Water solubility: 0.1 mg/L at 25 °C /Isomeric mixture/, In water, 0.074 mg/L at 24 °C /Practical grade/, Soluble in ethanol, ethyl ether, benzene, chloroform. | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
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Density |
1.247 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.247 g/cu cm at 25 °C | |
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Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Tri-p-cresyl phosphate | |
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Color/Form |
Needles from alcohol; tablets from ethanol | |
CAS No. |
78-32-0 | |
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| Record name | Phosphoric acid, tris(4-methylphenyl) ester | |
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Melting Point |
171 to 172 °F (NTP, 1992), 77.5 °C, MP: SUPERCOOLS; ACIDITY: 0.02 CALCULATED AS % PHOSPHORIC ACID; VISC: 60 CENTISTOKE @ 25 °C & 4.0 CENTISTOKE @ 100 °C /ISOMERIC MIXT/ | |
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Preparation Methods
Tricresyl phosphate can be synthesized through several methods:
Reaction with Phosphorus Oxychloride: One common method involves reacting cresols (a mixture of ortho-, meta-, and para-isomers of methylphenol) with phosphorus oxychloride. The reaction is typically carried out at temperatures between 60-100°C under a nitrogen atmosphere to prevent oxidation.
Reaction with Phosphoric Acid: Another method involves the reaction of cresols with phosphoric acid.
Chemical Reactions Analysis
Tricresyl phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form cresols and phosphoric acid.
Thermal Decomposition: At high temperatures, this compound decomposes to form various products, including phosphate groups, methylphenoxy groups, and cyclohexadienone derivatives.
Scientific Research Applications
Flame Retardant
TCP is widely employed as a flame retardant in various materials, including plastics and textiles. Its effectiveness in reducing flammability makes it a valuable component in safety-critical applications, such as aircraft interiors and electrical components. TCP's ability to form a char layer upon exposure to heat enhances its flame-retardant properties, thereby preventing the spread of fire .
Plasticizer
In manufacturing, TCP serves as a plasticizer for polymers, improving their flexibility and durability. It is commonly used in the production of lacquers, varnishes, and vinyl plastics. The addition of TCP helps to enhance the mechanical properties of these materials, making them suitable for a wide range of applications .
Lubricants
TCP acts as an antiwear additive in lubricants, particularly in aviation and automotive applications. Its presence in engine oils helps to reduce friction and wear on moving parts, thus extending the lifespan of machinery and improving operational efficiency .
Environmental Impact and Health Concerns
TCP has been identified as a potential neurotoxin and has raised concerns regarding its environmental persistence and bioaccumulation potential. Studies have shown that TCP can contaminate air and water sources, particularly in areas surrounding industrial sites or aircraft operations .
Air Quality Monitoring
Research has focused on detecting TCP contamination in aircraft cabin air due to engine oil leaks. A study utilized gas chromatography-mass spectrometry (GC-MS) to analyze air filter samples from aircraft, confirming the presence of TCP along with other contaminants . This highlights the need for effective monitoring systems to ensure air quality in enclosed environments like aircraft cabins.
Detection Methods
The detection of TCP in environmental samples is critical for assessing exposure risks. Traditional methods involve complex techniques such as GC-MS; however, recent advancements have proposed simpler methodologies.
Catalytic Hydrolysis
A study demonstrated the use of metal hydroxides (e.g., Ruthenium (III) and Iron (III)) as catalysts for the hydrolysis of TCP under neutral conditions. This approach not only facilitates the detection of TCP but also offers a potential detoxification strategy by converting TCP into less harmful products like cresols . The development of colorimetric or electrochemical sensors based on these catalysts could provide real-time monitoring solutions for TCP contamination.
Aircraft Cabin Air Quality
A comprehensive study analyzed air filter samples from aircraft to document incidents of air quality degradation linked to TCP contamination. The findings indicated significant levels of TCP associated with engine oil leaks, underscoring the importance of regular monitoring and maintenance practices in aviation safety .
Toxicological Assessments
Toxicological studies have evaluated the effects of TCP exposure on laboratory animals, revealing potential neurotoxic effects and carcinogenic activity under certain conditions . These findings necessitate further research into safe exposure limits and regulatory measures to mitigate risks associated with TCP.
Mechanism of Action
The mechanism of action of tricresyl phosphate involves its interaction with metal surfaces and biological systems:
Comparison with Similar Compounds
Research Findings and Contradictions
- Neurotoxicity: While TCP’s o-isomers are unequivocally linked to paralysis, some studies suggest that even non-ortho isomers in TCP mixtures may contribute to toxicity through synergistic effects .
- Regulatory Discrepancies : The U.S. regulates TCP with >3% o-isomers as hazardous , whereas the EU restricts TCP in printing inks and plastics due to cumulative exposure risks .
Biological Activity
Tricresyl phosphate (TCP) is an organophosphate compound widely used as a plasticizer, flame retardant, and anti-wear additive in various industrial applications. Its biological activity, particularly its neurotoxic effects and metabolic pathways, has been the subject of extensive research. This article synthesizes findings from diverse sources to provide a comprehensive overview of TCP's biological activity, including case studies and data tables.
Chemical Structure and Types
This compound is a mixture of isomers derived from cresol. The most notable isomers include:
- Tri-o-cresyl phosphate (TOCP)
- Tri-m-cresyl phosphate (TMCP)
- Tri-p-cresyl phosphate (TPCP)
Each isomer exhibits different biological activities and toxicological profiles.
Metabolism and Toxicity
TCP is metabolized in vivo to produce neurotoxic metabolites, particularly cresyl saligenin phosphate (CBDP), which acts as a potent inhibitor of acetylcholinesterase (AChE) and other esterases. This inhibition can lead to neurodegenerative conditions, including organophosphate-induced delayed neuropathy (OPIDN).
Key Findings:
- Acute Exposure Effects : Symptoms following acute exposure to TOCP include nausea, vomiting, diarrhea, and abdominal pain. Long-term exposure can result in significant motor coordination deficits and sensory dysfunctions .
- Metabolic Activation : TCP undergoes metabolic activation that enhances its neurotoxicity, primarily through the formation of CBDP .
Case Studies
- Aerotoxic Syndrome in Aviation : A study highlighted the exposure of airline passengers to TOCP due to contaminated cabin air from jet engine lubricants. Six out of twelve tested passengers had detectable levels of phosphorylated butyrylcholinesterase, indicating low-level exposure without immediate toxic symptoms .
- Historical Context : The toxicity of TOCP was first recognized during Prohibition when thousands developed paralysis after consuming "Jamaica ginger" adulterated with TCP. This incident led to the identification of TOCP as a neurotoxin .
Biological Activity Data
The following table summarizes various studies on the biological effects of TCP and its isomers:
Environmental and Health Impacts
TCP's environmental persistence raises concerns regarding its bioaccumulation and potential health risks. Studies have shown that TCP can contaminate water sources and affect aquatic life significantly. For instance, toxicity assessments indicate that TCP poses risks to both freshwater invertebrates and fish populations .
Q & A
Q. What are the primary neurotoxic mechanisms of tricresyl phosphate (TCP), and how can they be evaluated in experimental models?
TCP induces delayed neurotoxicity (OPIDN) through inhibition of neuropathy target esterase (NTE), leading to axonal degeneration. Experimental evaluation requires:
- Isomer-specific analysis : Commercial TCP mixtures contain neurotoxic mono-ortho and di-ortho cresyl phosphate isomers, which are more potent than tri-o-cresyl phosphate (TOCP) .
- Animal models : Hens are the gold standard for OPIDN studies due to their metabolic similarity to humans. Dose-response studies should use pure isomers (e.g., TOCP) and technical-grade TCP to compare neurotoxic thresholds .
- Biomarker assays : Measure NTE inhibition in brain tissues and plasma cholinesterase activity to distinguish neurotoxic effects from acute cholinergic toxicity .
Q. What are the best practices for handling and storing TCP in laboratory settings?
- Reactivity precautions : Avoid contact with reducing agents (e.g., lithium, aluminum) and oxidizers (e.g., chlorates, peroxides) to prevent phosphine gas formation or exothermic reactions .
- Storage : Use airtight containers in cool, ventilated areas. Monitor for leaks using gas detectors if phosphine formation is a risk .
- Ventilation : Local exhaust ventilation is critical for mist or aerosolized TCP (e.g., lubricant studies) to limit inhalation exposure .
Q. How can researchers differentiate acute vs. chronic TCP exposure effects in toxicological studies?
- Acute exposure : Focus on cholinesterase inhibition (plasma and erythrocyte assays) and respiratory irritation (histopathology of lung tissues) .
- Chronic exposure : Prioritize neurobehavioral assessments (e.g., gait analysis, motor function tests) and histopathological examination of peripheral nerves and testes (TCP causes reproductive toxicity in animals) .
Advanced Research Questions
Q. How can conflicting data on TCP inhalation toxicity be resolved in occupational exposure studies?
Contradictions arise from differences in isomer composition, exposure duration, and aerosol particle size. Methodological solutions include:
- Dosimetry adjustments : Normalize exposure levels to ortho-isomer content (e.g., <0.2% tri-o-cresyl phosphate in modern TCP mixtures) .
- Particle size analysis : Use cascade impactors to characterize aerosolized TCP mists, as smaller particles (<5 µm) penetrate deeper into airways .
- Longitudinal biomarkers : Track urinary cresyl metabolites (e.g., o-cresol) and neurofilament light chain (NfL) in serum to correlate exposure with subclinical neurotoxicity .
Q. What experimental designs are recommended for assessing TCP’s environmental persistence and ecotoxicological risks?
- Degradation studies : Use HPLC-MS to monitor TCP hydrolysis rates under varying pH and UV conditions. TCP is stable in neutral water but degrades in alkaline environments .
- Ecotoxicology models :
- Aquatic : Daphnia magna acute toxicity tests (LC50) and zebrafish developmental assays .
- Terrestrial : Earthworm avoidance behavior and soil microbial diversity analysis .
Q. How does isomer composition influence TCP’s antiwear properties in lubricant formulations?
- Chromatographic purification : Use preparative thin-layer chromatography (TLC) to isolate specific isomers (e.g., para-cresyl phosphate) from commercial mixtures .
- Tribological testing : Evaluate antiwear performance using a four-ball wear tester. Acid phosphate impurities, not TCP itself, enhance lubricant efficacy .
- Quality control : Implement GC-MS to quantify ortho-isomer content, as higher levels (>1%) reduce lubricant stability and increase neurotoxic risk .
Q. What are the challenges in designing epidemiological studies for TCP-exposed populations?
- Exposure misclassification : Many industrial TCP products since the 1990s contain <0.07% tri-o-cresyl phosphate, complicating historical dose reconstructions .
- Confounding factors : Control for co-exposure to other organophosphates (e.g., TCEP, TDCPP) in aviation or manufacturing workers .
- Sensitive endpoints : Use electrophysiological tests (e.g., nerve conduction velocity) and sperm quality metrics to detect subclinical effects .
Methodological Challenges and Solutions
Q. How can researchers ensure consistency in TCP sourcing for reproducible studies?
- Certification : Request certificates of analysis (CoA) from suppliers detailing ortho-isomer content and impurity profiles (e.g., acid phosphates) .
- In-house verification : Use NMR or LC-MS to confirm isomer ratios and compare against standards like HG/T 2689-2005 .
Q. What analytical techniques are optimal for quantifying TCP metabolites in biological samples?
Q. How can computational models improve TCP exposure risk assessments in occupational settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
